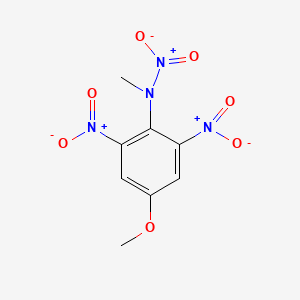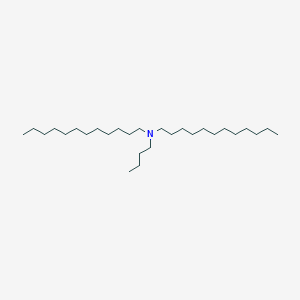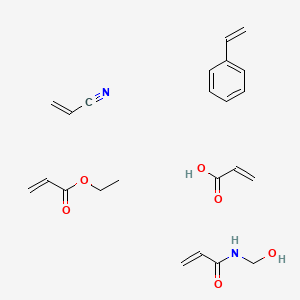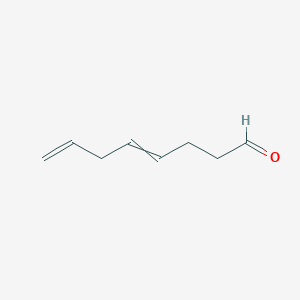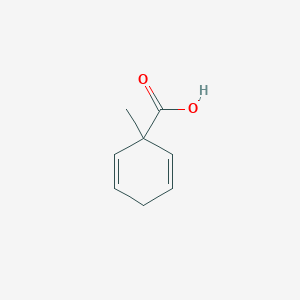
1-Methylcyclohexa-2,5-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid group and a methyl group attached to the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid can be synthesized through various methods. One common approach involves the deprotonation of the compound using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), followed by alkylation . This method offers a direct and highly diastereoselective route to the corresponding 4-substituted products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the laboratory procedures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base like n-BuLi.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Alkylation: n-BuLi and TMEDA are commonly used reagents for the alkylation of this compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although specific conditions may vary.
Major Products Formed:
Alkylation Products: The major products of alkylation are 4-substituted derivatives of this compound.
Applications De Recherche Scientifique
1-Methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action of 1-methylcyclohexa-2,5-diene-1-carboxylic acid primarily involves its reactivity towards various chemical reagents. The deprotonation and subsequent alkylation reactions are highly diastereoselective, leading to specific stereoisomers . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
2-Methylcyclohexa-1,5-diene-1-carboxylic acid: This compound is similar in structure but differs in the position of the methyl group.
1,2-Dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate: Another related compound with hydroxyl groups attached to the cyclohexadiene ring.
Uniqueness: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
52457-01-9 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
1-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3,(H,9,10) |
Clé InChI |
RSUIVFYNKBBBFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CCC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
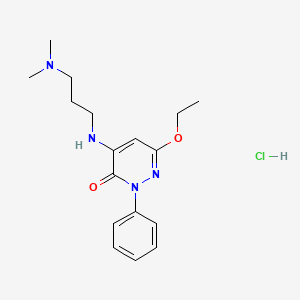
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
